1-Methylpiperidin-4-yl butanoate
Description
1-Methylpiperidin-4-yl butanoate is a piperidine derivative characterized by a methyl group at the 1-position of the piperidine ring and a butanoate ester moiety at the 4-position.
Properties
CAS No. |
311802-59-2 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) butanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-10(12)13-9-5-7-11(2)8-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
ZDIPDZCEYMNVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CCN(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 1-methylpiperidin-4-yl butanoate with compounds sharing structural motifs such as piperidine rings, ester/amide linkages, or butanoate derivatives.
Piperidine-Based Esters and Amides
- 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide): Structural Differences: Replaces the ester group of this compound with a butanamide group. The addition of a 4-methoxyphenyl and phenethyl substituent enhances opioid receptor affinity, making it pharmacologically active .
- 1-Methylpiperidin-4-yl 4-Iodobenzoate: Functional Group Variation: Substitutes butanoate with a 4-iodobenzoate ester. The iodine atom increases molecular weight (284 g/mol) and may influence radiolabeling applications, as noted in neurological imaging studies .
Aliphatic Butanoate Esters
- Ethyl Butanoate: Applications: Widely used in flavoring (e.g., fruity notes in tamarillo fruit) and biofuels. Kinetic studies show faster esterification rates compared to bulkier piperidine derivatives, likely due to steric hindrance in the latter . Metabolism: Integrates into butanoate pathways, producing metabolites like (R)-3-hydroxybutanoate and acetoacetic acid, which are critical in ketone body synthesis .
- Isoamyl Butyrate (3-Methylbutyl Butanoate): Industrial Use: A flavoring agent with global consumption data tracked since 1995.
Piperidine Derivatives with Alternative Substituents
1-Methyl-4-Phenylpiperidin-4-yl Butyrate Hydrochloride :
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide :
Data Tables
Table 1: Key Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Ester vs. Amide Stability : Piperidine amides (e.g., 4-Methoxybutyrylfentanyl) exhibit greater metabolic stability than esters, aligning with their prolonged pharmacological effects .
- Sensory Applications: Aliphatic esters (ethyl butanoate, isoamyl butyrate) dominate flavor/fragrance markets due to volatility, while piperidine esters may require structural optimization for similar applications .
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